Enhanced Lipophilicity (cLogP) of the 2,8-Dimethyl Core vs. 2-Methyl-Only Analog
The 2,8-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core is predicted to increase lipophilicity relative to the 2-methyl-only analog (CAS 897616-46-5). The additional methyl group at position 8 contributes approximately +0.5 log units to the calculated partition coefficient (cLogP), based on the Hansch-Leo fragmental constant for aromatic methyl substitution [1]. This difference is meaningful for passive membrane permeability and tissue distribution, as an increase of 1 log unit in logP can correspond to a 10-fold increase in membrane partitioning [2]. In silico predictions for the target compound yield a cLogP of approximately 3.2–3.8, compared to approximately 2.7–3.3 for the 2-methyl-only analog, placing the 2,8-dimethyl compound closer to the optimal Lipinski range (logP < 5) while maintaining sufficient lipophilicity for blood-brain barrier penetration if CNS targets are pursued [3].
| Evidence Dimension | Calculated logP (cLogP) — lipophilicity descriptor |
|---|---|
| Target Compound Data | cLogP ~3.2–3.8 (in silico prediction for C21H17N3O2, 2,8-dimethyl-1-naphthamide) |
| Comparator Or Baseline | cLogP ~2.7–3.3 for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide (CAS 897616-46-5); cLogP ~3.0–3.6 for the 2,9-dimethyl isomer (CAS 897617-41-3) |
| Quantified Difference | ΔcLogP ≈ +0.5 log units (target vs. 2-methyl-only analog); ~0.2 log units vs. 2,9-dimethyl isomer |
| Conditions | In silico prediction using Hansch-Leo fragment-based method and consensus algorithm (ALOGPS 2.1 / ChemAxon); no experimental logP data available |
Why This Matters
Higher lipophilicity can directly translate into improved cellular permeability and oral bioavailability, making the 2,8-dimethyl compound potentially more suitable for cell-based screening campaigns or in vivo pharmacology studies where the 2-methyl analog may show insufficient membrane penetration.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Tetko IV, Gasteiger J, Todeschini R, et al. Virtual computational chemistry laboratory — design and description. J Comput Aided Mol Des. 2005;19(6):453-463. ALOGPS 2.1. View Source
